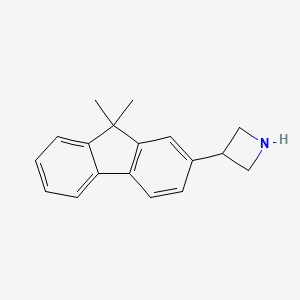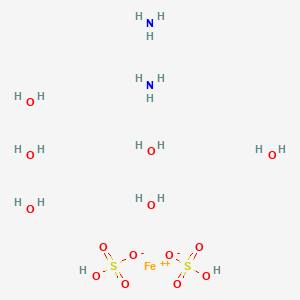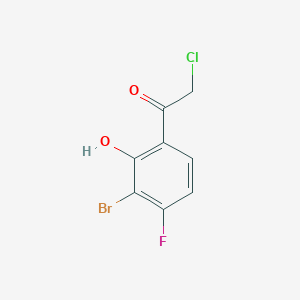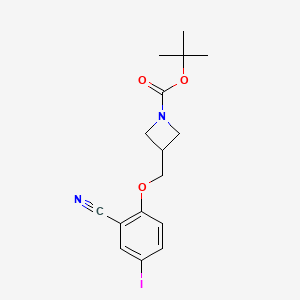
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features an azetidine ring, a cyano group, and an iodophenoxy moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, introduction of the cyano group, and iodination of the phenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Analyse Chemischer Reaktionen
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The iodophenoxy moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound features an oxoethyl group instead of the cyano and iodophenoxy moieties, leading to different reactivity and applications.
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine-1-carboxylate: Contains a boron-containing moiety, which imparts unique properties for use in Suzuki-Miyaura coupling reactions.
tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate: The presence of a tosyloxy group allows for different substitution reactions compared to the iodophenoxy moiety.
Eigenschaften
Molekularformel |
C16H19IN2O3 |
|---|---|
Molekulargewicht |
414.24 g/mol |
IUPAC-Name |
tert-butyl 3-[(2-cyano-4-iodophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H19IN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-5-4-13(17)6-12(14)7-18/h4-6,11H,8-10H2,1-3H3 |
InChI-Schlüssel |
QADRTZCYSVIRTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

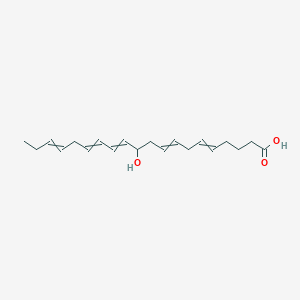
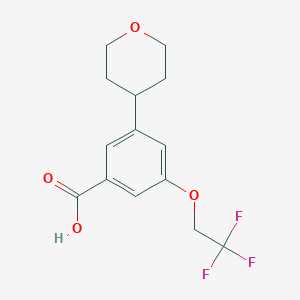
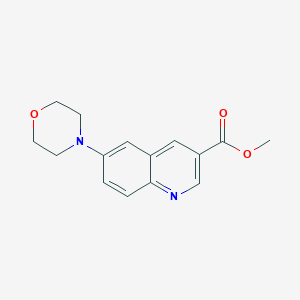
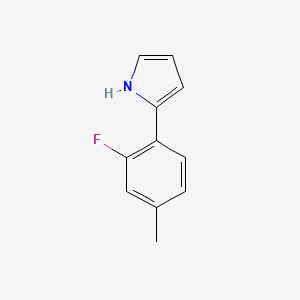
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
